Cadmium Tungstate Powder

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

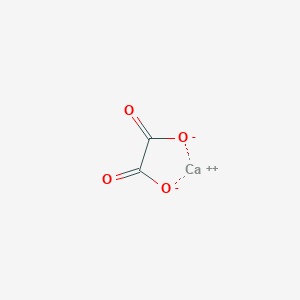

Cadmium tungstate powder, known chemically as cadmium(II) tungstate, is a dense, chemically inert solid with the chemical formula CdWO₄. It is a well-known luminescent crystal with a comprehensive optical performance. The compound is colorless with a slight yellow tint and is used primarily as a scintillation crystal to detect gamma rays . It has a high density of 7.9 g/cm³ and a melting point of 1325°C .

Preparation Methods

Cadmium tungstate powder can be synthesized through various methods, including the co-precipitation method and hydrothermal processes.

Co-precipitation Method: This involves the reaction of cadmium acetate dehydrate (Cd(CH₃COO)₂·2H₂O) with sodium tungstate (Na₂WO₄) in an aqueous solution.

Hydrothermal Process: In this method, cadmium tungstate nanorods are synthesized by reacting cadmium sulfate octahydrate with sodium tungstate dihydrate under hydrothermal conditions.

Chemical Reactions Analysis

Cadmium tungstate undergoes various chemical reactions, including:

Oxidation and Reduction: Cadmium tungstate can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions.

Substitution Reactions: It can undergo substitution reactions where cadmium or tungsten atoms are replaced by other metal ions.

Common reagents used in these reactions include cadmium acetate, sodium tungstate, silver nitrate, and gadolinium nitrate. The major products formed from these reactions are doped cadmium tungstate compounds with enhanced optical properties .

Scientific Research Applications

Cadmium tungstate powder has a wide range of scientific research applications:

Medical Imaging: It is used in computed tomography (CT) scanners and nuclear medicine imaging due to its high X-ray absorption coefficient and luminescent properties.

Radiation Detection: Its scintillation properties make it suitable for detecting gamma rays and other ionizing radiations.

Solid-State Luminescence: It is used in solid-state luminescence materials for various optical applications.

Mechanism of Action

The mechanism by which cadmium tungstate exerts its effects is primarily through its scintillation properties. When exposed to ionizing radiation, cadmium tungstate crystals emit light. This light emission is due to the excitation of electrons in the crystal lattice, which then return to their ground state, releasing photons in the process . The molecular targets involved in this process are the cadmium and tungsten atoms in the crystal lattice.

Comparison with Similar Compounds

Cadmium tungstate is often compared with other tungstate compounds such as calcium tungstate (CaWO₄) and zinc tungstate (ZnWO₄).

Calcium Tungstate: Like cadmium tungstate, calcium tungstate is used in medical imaging and radiation detection.

Zinc Tungstate: Zinc tungstate is also used in similar applications, but cadmium tungstate offers superior scintillation efficiency and higher light yield.

Cadmium tungstate’s uniqueness lies in its high density, excellent luminescent properties, and strong resistance to radiation damage, making it a preferred choice for various scientific and industrial applications .

Properties

Molecular Formula |

CdO4W |

|---|---|

Molecular Weight |

360.25 g/mol |

IUPAC Name |

cadmium(2+);dioxido(dioxo)tungsten |

InChI |

InChI=1S/Cd.4O.W/q+2;;;2*-1; |

InChI Key |

OUMLAYUZCYYIOD-UHFFFAOYSA-N |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[Cd+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine](/img/structure/B12061636.png)

![(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene](/img/structure/B12061641.png)

![{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B12061647.png)